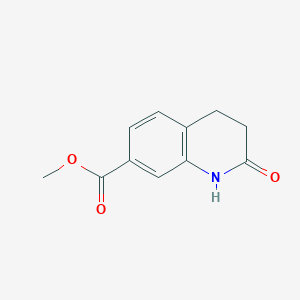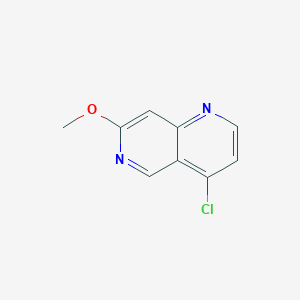
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Overview
Description
“2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine” is a chemical compound with the CAS Number: 1333316-35-0 . It has a molecular weight of 367.08 . The compound appears as a white to light-yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is 2,7-dibromo-9,9-dimethyl-10H-acridine . The InChI code for this compound is 1S/C15H13Br2N/c1-15(2)11-7-9(16)3-5-13(11)18-14-6-4-10(17)8-12(14)15/h3-8,18H,1-2H3 .
Physical And Chemical Properties Analysis
The predicted boiling point of “2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine” is 416.7±45.0 °C and its predicted density is 1.576±0.06 g/cm3 .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine: is a precursor to various organic semiconducting polymers used in OLED devices . Its brominated structure allows for further functionalization, making it ideal for creating electron-rich materials that facilitate efficient light emission.
Organic Photovoltaics (OPVs)
This compound serves as a building block for organic semiconducting polymers in OPVs . Its solid-state properties can be tuned to optimize the absorption of solar radiation and enhance the conversion efficiency of solar cells.
Spectroscopic Studies
The spectroscopic properties of dihydroacridine derivatives, including 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine , have been extensively studied . These compounds exhibit high quantum yields and solvatochromic shifts, making them useful for understanding intramolecular charge transfer processes.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as electron-donating segments in the development of solution-processable non-doped thermally activated delayed fluorescence (tadf) emitters .
Mode of Action
The compound, 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, is likely to interact with its targets by donating electrons. This electron-donating property can increase the solubility of compounds and suppress harmful aggregation-caused quenching. It can also efficiently broaden the delocalization of the highest occupied molecular orbital and promote the reverse intersystem crossing process .
Biochemical Pathways
It’s known that similar compounds play a role in the photoluminescence process, contributing to the development of organic light-emitting diodes (oleds) and organic photovoltaics (opvs) .
Pharmacokinetics
It is soluble in common organic solvents such as chloroform, dichloromethane, and dmso . This suggests that it may have good bioavailability.
Result of Action
It’s known that similar compounds can contribute to the development of oleds and opvs, suggesting that they may have significant effects on light emission and energy conversion .
Action Environment
The action, efficacy, and stability of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine can be influenced by environmental factors. For instance, it should be stored at 2-8°C and protected from light to maintain its stability . Furthermore, the compound’s performance in OLEDs and OPVs can be affected by the conditions of the device fabrication process .
properties
IUPAC Name |
2,7-dibromo-9,9-dimethyl-10H-acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2N/c1-15(2)11-7-9(16)3-5-13(11)18-14-6-4-10(17)8-12(14)15/h3-8,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDIPHRGWNTBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)NC3=C1C=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




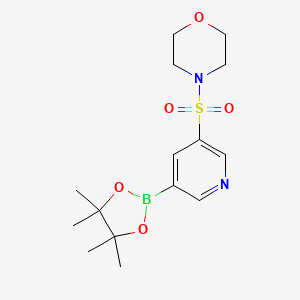
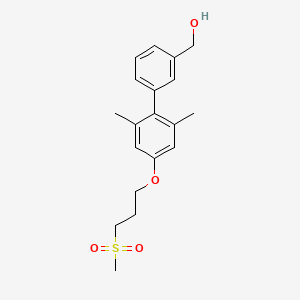


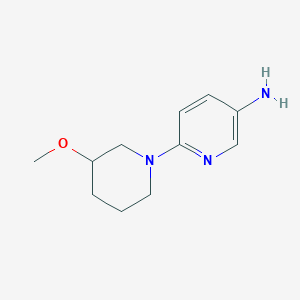
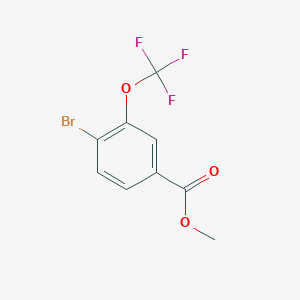

![4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol](/img/structure/B1428718.png)
![9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1428721.png)
![methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate](/img/structure/B1428722.png)
